molecular formula C8H7ClO2 B7903561 1-(2-Chloro-3-hydroxyphenyl)ethanone

1-(2-Chloro-3-hydroxyphenyl)ethanone

Cat. No.: B7903561
M. Wt: 170.59 g/mol
InChI Key: LOTDPKSTBVBEDV-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-hydroxyphenyl)ethanone, also known as 2-chloro-1-(3-hydroxyphenyl)ethanone, is an organic compound with the molecular formula C8H7ClO2. It is a chlorinated derivative of acetophenone and belongs to the class of α-haloketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method involves using 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate and ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme to perform a catalytic reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-hydroxyphenyl)ethanone involves its reactivity as an α-haloketone. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. Its molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used .

Comparison with Similar Compounds

1-(2-Chloro-3-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

    2-chloro-1-(4-hydroxyphenyl)ethanone: This compound has a hydroxyl group at the para position instead of the meta position.

    2-bromo-1-(3-hydroxyphenyl)ethanone: This compound has a bromine atom instead of a chlorine atom.

    2-fluoro-1-(3-hydroxyphenyl)ethanone: This compound has a fluorine atom instead of a chlorine atom.

These similar compounds share structural similarities but differ in their reactivity and applications due to the different halogen atoms or positions of the hydroxyl group.

Properties

IUPAC Name

1-(2-chloro-3-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTDPKSTBVBEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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